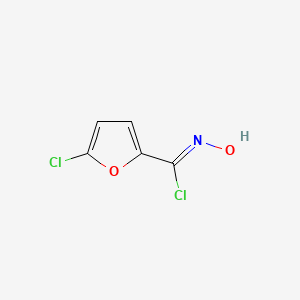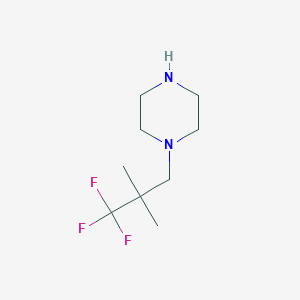
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine, also known as 1-Fluoro-2,2-dimethylpropylpiperazine (1-FDPP), is an organic compound that is widely used in scientific research as a reagent and catalyst in synthetic organic chemistry. 1-FDPP is a white crystalline solid that is soluble in water and other organic solvents, and has a low toxicity profile. It is a versatile compound that can be used in a variety of applications, including organic synthesis, biochemistry, and drug discovery.
Mécanisme D'action
The mechanism of action of 1-FDPP is not fully understood. However, it is believed that 1-FDPP acts as a nucleophile, reacting with electrophilic molecules such as aryl halides. The reaction between 1-FDPP and an aryl halide is believed to proceed through a nucleophilic substitution mechanism, in which the 1-FDPP acts as a Lewis base and the aryl halide acts as a Lewis acid. The reaction is believed to proceed through a series of intermediate steps, culminating in the formation of a new covalent bond between the 1-FDPP and the aryl halide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-FDPP are not well understood. While 1-FDPP has been shown to be non-toxic in animal studies, it is not clear whether it has any other biochemical or physiological effects. It is also not known whether 1-FDPP has any effects on the human body, as it has not been extensively studied in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-FDPP has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively non-toxic. Additionally, 1-FDPP is soluble in a variety of organic solvents and has a low melting point, making it easy to handle and use in laboratory experiments.
However, 1-FDPP also has several limitations for use in laboratory experiments. It is a relatively expensive compound, and it is not always readily available. Additionally, some reactions using 1-FDPP may require the use of an inert atmosphere, such as nitrogen or argon, which can be difficult to maintain in some laboratory settings.
Orientations Futures
There are several potential future directions for the use of 1-FDPP in scientific research. First, further research could be done to better understand the biochemical and physiological effects of 1-FDPP, as well as its potential uses in drug discovery. Additionally, further research could be done to develop more efficient and cost-effective methods for synthesizing 1-FDPP. Finally, further research could be done to identify new applications for 1-FDPP, such as its use in the synthesis of peptides, proteins, and other biomolecules.
Méthodes De Synthèse
1-FDPP can be synthesized through a reaction between 1-bromo-2,2-dimethylpropylpiperazine (1-BrDPP) and trifluoroacetic acid (TFA). In this reaction, the 1-BrDPP is converted to 1-FDPP by the addition of TFA. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is typically carried out in aqueous solution, although it can also be done in organic solvents. The reaction is typically complete within 1-2 hours, and yields a product of >99% purity.
Applications De Recherche Scientifique
1-FDPP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. In organic synthesis, 1-FDPP is used as a reagent and catalyst in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Friedel-Crafts alkylations, and aryl halide reductions. In biochemistry, 1-FDPP is used as a catalyst in the synthesis of peptides, proteins, and other biomolecules. In drug discovery, 1-FDPP is used as a catalyst in the synthesis of small molecules and as a reagent in the synthesis of drug-like compounds.
Propriétés
IUPAC Name |
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-8(2,9(10,11)12)7-14-5-3-13-4-6-14/h13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMNPSBCGJARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)
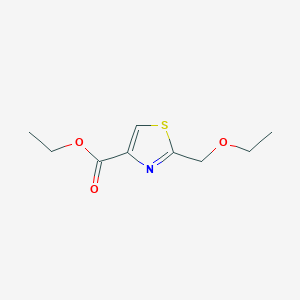
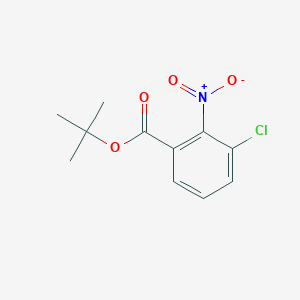
![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
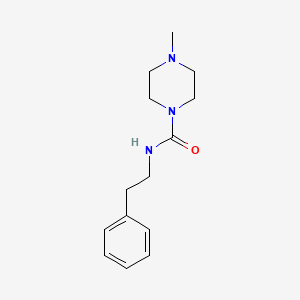
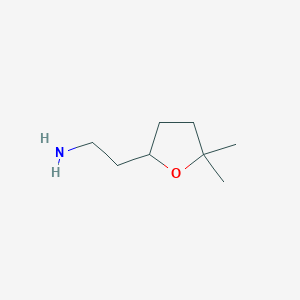
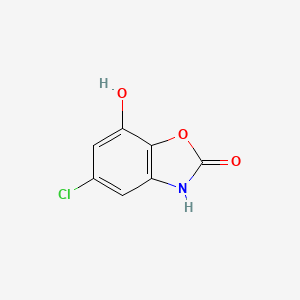
![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)
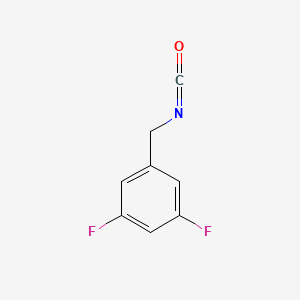
![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)
